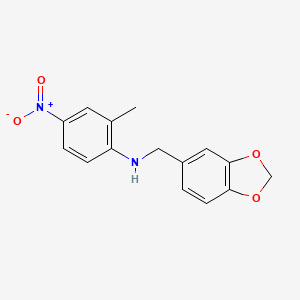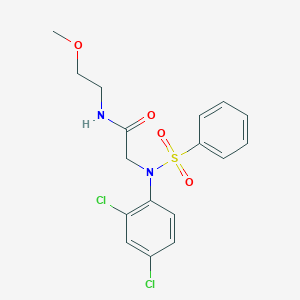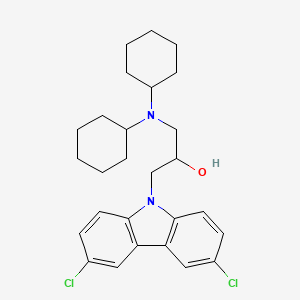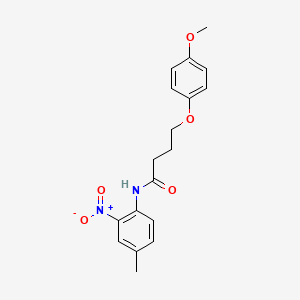
(1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine, also known as MDMA, is a synthetic psychoactive drug that is widely used recreationally. MDMA belongs to the family of amphetamines, and it has been classified as a Schedule I drug by the United States Drug Enforcement Administration. Although MDMA has been used for recreational purposes, it has also been studied for its potential therapeutic applications.
Mécanisme D'action
(1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine works by increasing the levels of three neurotransmitters in the brain: serotonin, dopamine, and norepinephrine. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. Dopamine is involved in regulating pleasure and reward, while norepinephrine is involved in regulating arousal and alertness. By increasing the levels of these neurotransmitters, (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine produces feelings of euphoria, increased sociability, and decreased anxiety.
Biochemical and Physiological Effects
(1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine has several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine also causes the release of hormones such as oxytocin, which is involved in social bonding and trust. However, (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine can also have negative effects on the body, including dehydration, muscle cramping, and liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
(1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine has several advantages for lab experiments, including its ability to increase sociability and decrease anxiety, which may make it useful for studying social behavior. However, (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine also has several limitations, including its potential for abuse and its negative effects on the body.
Orientations Futures
There are several future directions for research on (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine, including its potential therapeutic applications in the treatment of PTSD and other mental health disorders. Researchers are also studying the effects of (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine on the brain, including its impact on brain connectivity and neural plasticity. Additionally, researchers are studying the potential use of (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine in combination with psychotherapy to enhance its therapeutic effects.
Méthodes De Synthèse
(1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine is synthesized from safrole, a liquid extracted from the roots of the sassafras tree. The synthesis process involves several steps, including the conversion of safrole to isosafrole, which is then converted to 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced to (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine using a reducing agent such as aluminum amalgam.
Applications De Recherche Scientifique
(1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine has been shown to increase empathy and decrease fear, which may help individuals with PTSD process traumatic memories. (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine has also been studied for its potential use in couples therapy, as it has been shown to increase feelings of closeness and trust.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-6-12(17(18)19)3-4-13(10)16-8-11-2-5-14-15(7-11)21-9-20-14/h2-7,16H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWKCHOVIMSRCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-4-nitroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5127568.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5127583.png)
![1-methyl-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5127598.png)

![N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}](/img/structure/B5127613.png)

![3-{[2-(1H-indol-3-yl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one](/img/structure/B5127623.png)

![(2R*,6S*)-4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5127655.png)
methyl]phosphonate](/img/structure/B5127661.png)
![3-[(4-propoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5127664.png)


